2-(4-chloro-1-benzothiophen-3-yl)acetic acid

Lipophilicity LogP Medicinal chemistry

This 4-chloro-substituted benzothiophene-3-acetic acid scaffold offers a quantifiable lipophilicity advantage (XLogP3=3.0 vs 2.4 for unsubstituted analog), directly applicable to logP-driven SAR optimization. The 4-position chloro substituent serves as an orthogonal functionalization vector for Pd-catalyzed cross-coupling (Suzuki, Buchwald, etc.), enabling efficient analog library synthesis from a single building block. For programs concerned with oxidative metabolism, this substitution pattern provides a structurally distinct entry point for metabolic stability studies. Evaluate cost-effectiveness: order for initial SAR, then leverage the established 4-chlorination route for scale-up campaigns beyond 10 g to manage procurement premiums.

Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
CAS No. 1893156-18-7
Cat. No. B6201876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-1-benzothiophen-3-yl)acetic acid
CAS1893156-18-7
Molecular FormulaC10H7ClO2S
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CS2)CC(=O)O
InChIInChI=1S/C10H7ClO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13)
InChIKeyZBULKKJLBKCGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-1-benzothiophen-3-yl)acetic acid (CAS 1893156-18-7): Chemical Identity and Baseline Properties for Procurement


2-(4-Chloro-1-benzothiophen-3-yl)acetic acid (CAS 1893156-18-7) is a chlorinated benzothiophene derivative bearing a carboxylic acid functional group at the 3-position acetic acid moiety [1]. The compound possesses the molecular formula C₁₀H₇ClO₂S and a molecular weight of 226.68 g/mol [1]. Its key computed physicochemical descriptors include XLogP3 = 3.0, topological polar surface area = 65.5 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 3 [1]. The compound is commercially available through multiple suppliers at purities typically ranging from 95% to 98% [2].

2-(4-Chloro-1-benzothiophen-3-yl)acetic acid: Why In-Class Benzothiophene Analogs Cannot Be Substituted Without Consequence


Substitution among benzothiophene-3-acetic acid analogs is not trivial due to quantifiable differences in lipophilicity, electronic character, and synthetic derivatization potential. The target compound's XLogP3 value of 3.0 [1] exceeds that of the unsubstituted analog benzo[b]thiophene-3-acetic acid (XLogP2.4) , representing a ΔLogP of approximately +0.6 that predicts measurably different partitioning behavior in biological membranes and organic-aqueous extraction systems. Furthermore, the 4-chloro substituent introduces a synthetically orthogonal functionalization vector; class-level evidence from benzothiophene medicinal chemistry indicates that halogen substitution at this position modulates metabolic stability and oxidative metabolism [2], rendering generic substitution without quantitative validation of the specific substitution pattern scientifically unsound for structure-activity relationship studies or multi-step synthetic campaigns.

2-(4-Chloro-1-benzothiophen-3-yl)acetic acid: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity Differentiation: XLogP3 Comparison of 4-Chloro vs. Unsubstituted Benzothiophene-3-acetic Acid

The target compound exhibits an XLogP3 value of 3.0 [1], representing a +0.6 log unit increase in lipophilicity relative to the unsubstituted analog benzo[b]thiophene-3-acetic acid (CAS 1131-09-5), which has a reported XLogP value of 2.4 . This ΔLogP of 0.6 corresponds to an approximately 4-fold predicted increase in octanol-water partition coefficient. The increased lipophilicity results from the electron-withdrawing and hydrophobic contributions of the 4-chloro substituent on the benzothiophene core [1].

Lipophilicity LogP Medicinal chemistry ADME prediction

Molecular Weight Differentiation and Synthetic Handle Implications

The target compound has a molecular weight of 226.68 g/mol [1], compared to 192.23 g/mol for the unsubstituted analog benzo[b]thiophene-3-acetic acid . This ΔMW of 34.45 g/mol corresponds precisely to the substitution of one hydrogen atom with one chlorine atom at the 4-position of the benzothiophene ring system. The 4-chloro substituent provides a synthetically orthogonal functionalization vector enabling further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not accessible with the unsubstituted scaffold [2].

Synthetic intermediate Building block Functionalization Drug discovery

Metabolic Stability Modulation: Class-Level Evidence for 4-Position Halogen Substitution

Class-level evidence from benzothiophene medicinal chemistry literature demonstrates that halogen substitution at the 4′-position of the benzothiophene scaffold modulates oxidative metabolism and metabolic stability [1]. Specifically, studies on benzothiophene selective estrogen receptor modulators (SERMs) have shown that structural tuning of the 4′-substituent can powerfully modulate oxidative reactivity and metabolic stability in a predictable manner [1]. While direct experimental data for the target compound is not currently available in the primary literature, the 4-chloro substitution pattern is structurally congruent with this established class-level SAR trend, suggesting potential metabolic stability advantages over unsubstituted or alternatively substituted analogs that would require independent experimental verification.

Metabolic stability Oxidative metabolism SAR Drug metabolism

Commercial Availability and Pricing Transparency for Procurement Planning

The target compound is commercially available from multiple suppliers with transparent pricing data. Current market pricing (as of Q1 2025) indicates 95% purity material is available at $3,645.00 per 5.0g, $980.00 per 0.5g, and $270.00 per 0.05g from Enamine [1]. This tiered pricing structure enables procurement planning based on required scale. In contrast, the unsubstituted analog benzo[b]thiophene-3-acetic acid (CAS 1131-09-5) is priced at approximately €357.00 per 5g for ≥95% purity , representing a ~10× price premium for the chlorinated derivative that reflects the additional synthetic steps and lower production volume for the substituted scaffold.

Procurement Pricing Commercial availability Building block

2-(4-Chloro-1-benzothiophen-3-yl)acetic acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity

Use the target compound when a benzothiophene-3-acetic acid scaffold with elevated lipophilicity (XLogP3 = 3.0 vs. 2.4 for unsubstituted analog) is required for modulating membrane permeability or target engagement in lipophilic binding pockets [1]. The +0.6 ΔLogP provides a quantifiable lipophilicity increment that can be exploited in logP-driven SAR optimization without introducing additional molecular weight or hydrogen bond donors beyond the chloro substituent.

Diversification-Focused Library Synthesis via Cross-Coupling Chemistry

Employ the 4-chloro substituent as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) to generate diverse analog libraries from a single building block. This orthogonal functionalization vector at the 4-position is not accessible from the unsubstituted benzo[b]thiophene-3-acetic acid scaffold [2], enabling late-stage diversification strategies that reduce synthetic step count and increase library structural diversity per synthesis cycle.

Metabolic Stability Optimization in Hit-to-Lead Programs

Select the 4-chloro substituted scaffold as a starting point for programs where oxidative metabolism has been identified as a primary clearance mechanism. Class-level evidence indicates that substitution at the 4′-position of the benzothiophene ring system can modulate oxidative reactivity and metabolic stability [3]. While target-specific validation is required, the 4-chloro substitution pattern provides a structurally distinct entry point for exploring metabolic stability SAR compared to unsubstituted or alternatively substituted benzothiophene cores.

Build-versus-Buy Decision Analysis for Multi-Step Synthesis

Evaluate procurement strategy using quantifiable cost data: the target compound commands an approximately 10× price premium ($3,645/5g) relative to the unsubstituted analog (~€357/5g) [1][2]. This pricing differential provides a concrete basis for calculating the economic threshold at which in-house chlorination of benzo[b]thiophene-3-acetic acid becomes more cost-effective than direct purchase—particularly relevant for scale-up campaigns requiring >10g quantities or for programs with existing 4-chlorination infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chloro-1-benzothiophen-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.